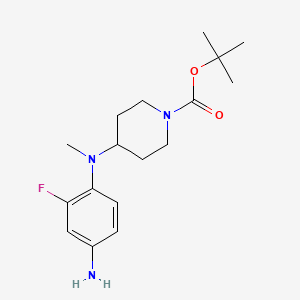

Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate

Beschreibung

Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate is a piperidine-based derivative characterized by a tert-butyl carbamate group at position 1 and a substituted secondary amine at position 4. The substituent at position 4 consists of a methyl group and a 4-amino-2-fluorophenyl moiety.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-amino-2-fluoro-N-methylanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26FN3O2/c1-17(2,3)23-16(22)21-9-7-13(8-10-21)20(4)15-6-5-12(19)11-14(15)18/h5-6,11,13H,7-10,19H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLWDHLXFHIJYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=C(C=C(C=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

Introduction of the Fluorinated Aromatic Amine: The fluorinated aromatic amine is introduced through a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with an amine.

Attachment of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base like sodium hydride.

Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like DMSO or DMF.

Major Products

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug design.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic amine moiety can engage in hydrogen bonding and hydrophobic interactions, while the piperidine

Biologische Aktivität

Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with related compounds.

The biological activity of Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways, which can lead to altered cellular functions.

- Receptor Modulation : It acts as a ligand for certain receptors, influencing cellular signaling pathways that regulate growth, apoptosis, and other vital processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Mechanism : The compound promotes apoptosis through the activation of caspases and modulation of cell cycle regulators.

Case Study: MCF-7 Cell Line

In a study involving MCF-7 cells, Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate demonstrated an IC50 value of approximately 5.2 µM, indicating potent cytotoxic effects. Flow cytometric analysis revealed increased levels of apoptotic markers such as Annexin V and activated Caspase 3.

Antimicrobial Properties

The compound also shows promising antimicrobial activity against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.

Comparative Analysis of Antimicrobial Activity

| Compound | Structure | Biological Activity | Mechanism |

|---|---|---|---|

| Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate | Structure | Strong antimicrobial | Cell wall disruption |

| Ampicillin | Structure | Moderate antimicrobial | Cell wall synthesis inhibition |

| Ciprofloxacin | Structure | High antimicrobial | DNA gyrase inhibition |

Additional Biological Activities

Preliminary studies suggest that Tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

- Piperidine core : Provides rigidity and stereochemical control.

- tert-Butyl carbamate : Enhances metabolic stability and solubility.

- (4-Amino-2-fluorophenyl)(methyl)amino group: The fluorine atom improves lipophilicity and bioavailability, while the amino group facilitates interactions with biological targets.

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The target compound shares structural similarities with other piperidine derivatives, differing primarily in substituents at position 4. These variations influence physicochemical properties, synthetic accessibility, and biological activity.

Table 1: Structural Comparison of Piperidine Derivatives

*Molecular formula and weight of the target compound are inferred from structural analogs .

Key Observations :

- Substituent Effects: Primary vs. Fluorine Positioning: The 2-fluoro group in the target compound may enhance metabolic stability compared to 3,4-difluorobenzyl analogs . Sulfonamide vs. Amine: Sulfonamide derivatives (e.g., ) exhibit stronger hydrogen-bonding capacity but reduced basicity compared to aryl amines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl 4-((4-amino-2-fluorophenyl)(methyl)amino)piperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : A common approach involves coupling tert-butyl piperidine derivatives with fluorinated aniline intermediates. For example, tert-butyl 4-aminopiperidine-1-carboxylate can be reacted with 4-amino-2-fluoro-N-methylaniline under palladium-catalyzed cross-coupling or nucleophilic substitution conditions. Key parameters include:

- Temperature control (40–80°C) to minimize side reactions.

- Use of polar aprotic solvents (e.g., DMF or THF) to enhance solubility .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Safety Protocols :

- Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group.

- Use nitrile gloves and lab coats to avoid dermal exposure, as analogs have shown moderate acute toxicity in preliminary studies .

- Dispose of waste via neutralization with dilute acetic acid before incineration by certified facilities .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the tert-butyl singlet (~1.4 ppm) and piperidine ring protons (δ 2.5–3.5 ppm). Fluorine substitution on the aromatic ring causes splitting patterns in the aromatic region .

- HRMS : Accurate mass analysis (e.g., ESI+) confirms the molecular formula (C₁₇H₂₅FN₃O₂) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for target receptors (e.g., kinases or GPCRs)?

- Methodology :

- Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the fluorophenyl group as a pharmacophore.

- Adjust the tert-butyl group’s steric bulk to modulate selectivity, as seen in analogs targeting M1 muscarinic receptors .

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

- Case Study : Discrepancies in IC₅₀ values for kinase inhibitors may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.